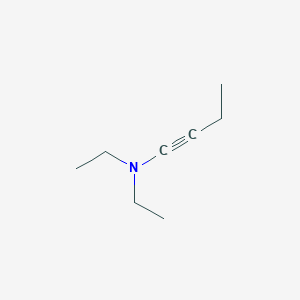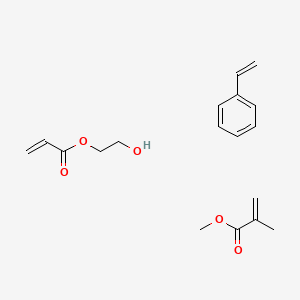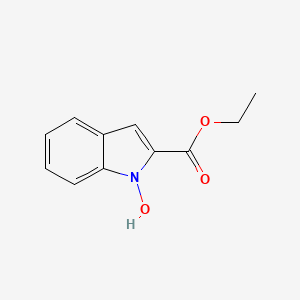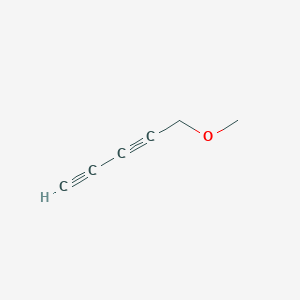
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2'-carboxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- is a complex organic compound that belongs to the azobenzene family Azobenzenes are well-known for their photoisomerization properties, which means they can change their structure when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- typically involves multiple steps The azobenzene core can be synthesized through the diazotization of aniline derivatives, followed by coupling with another aromatic amine
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the azobenzene core, functionalization with the desired groups, and purification to obtain the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The methylsulfonyloxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methylsulfonyloxy groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazo compounds or aromatic amines.
Substitution: Various substituted azobenzene derivatives.
Applications De Recherche Scientifique
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of molecular switches and sensors.
Biology: Employed in the development of light-controlled biomolecules for studying cellular processes.
Medicine: Investigated for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the production of photoresponsive polymers and materials for optical data storage.
Mécanisme D'action
The mechanism of action of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- primarily involves its ability to undergo photoisomerization. When exposed to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization can affect molecular interactions, binding affinities, and the overall behavior of the compound in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or interacting with other molecules in a polymer matrix.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.
Disperse Orange 3: A dye with an azobenzene core used in textile industry.
4,4’-Dihydroxyazobenzene: A derivative with hydroxyl groups that also exhibits photoresponsive behavior.
Uniqueness
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- stands out due to its unique combination of functional groups, which enhance its solubility, reactivity, and potential for diverse applications. The presence of carboxy and methylsulfonyloxy groups provides additional sites for chemical modification, making it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
40136-85-4 |
|---|---|
Formule moléculaire |
C20H25N3O8S2 |
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
2-[[4-[bis(2-methylsulfonyloxyethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H25N3O8S2/c1-15-14-16(23(10-12-30-32(2,26)27)11-13-31-33(3,28)29)8-9-18(15)21-22-19-7-5-4-6-17(19)20(24)25/h4-9,14H,10-13H2,1-3H3,(H,24,25) |
Clé InChI |
PHSFJAWBKHURGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)N=NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)



![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)

![2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid](/img/structure/B14651615.png)

![4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione](/img/structure/B14651631.png)


![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)
